molecular formula C16H17N3O3S B2982933 ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate CAS No. 1171794-23-2

ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate

Cat. No.: B2982933
CAS No.: 1171794-23-2
M. Wt: 331.39
InChI Key: XJVULYPADXYHDQ-UHFFFAOYSA-N
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Description

    Starting Materials: The thieno[3,4-c]pyrazole intermediate and ethyl bromoacetate.

    Reaction Conditions: The intermediate is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Thieno[3,4-c]pyrazole Core

      Starting Materials: 2-aminothiophene and p-tolyl hydrazine.

      Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions to form the thieno[3,4-c]pyrazole intermediate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction can yield alcohols or amines depending on the functional groups present.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically performed in polar aprotic solvents.

      Products: Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex heterocyclic compounds.
    • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
    • Used in the design of bioactive molecules for drug discovery.
  • Medicine

    • Explored for its potential therapeutic applications due to its unique structural features.
    • Studied for its interactions with biological targets such as enzymes and receptors.
  • Industry

    • Utilized in the development of new materials with specific properties.
    • Applied in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate can be compared with other similar compounds, such as:

  • Thieno[3,4-c]pyrazole Derivatives

    • These compounds share the thieno[3,4-c]pyrazole core but differ in the substituents attached to the core structure.
    • Examples include 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)propanoate and 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)butanoate.
  • Pyrazole Derivatives

    • Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.
    • These compounds have a pyrazole ring but lack the thieno[3,4-c] moiety, resulting in different chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-3-22-16(21)15(20)17-14-12-8-23-9-13(12)18-19(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVULYPADXYHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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